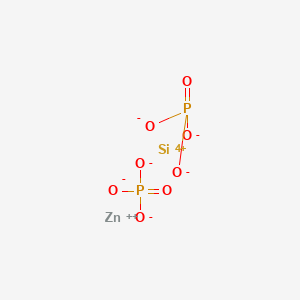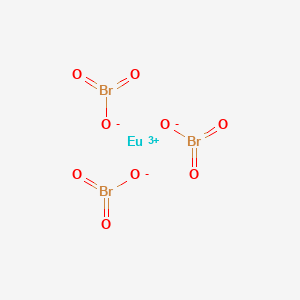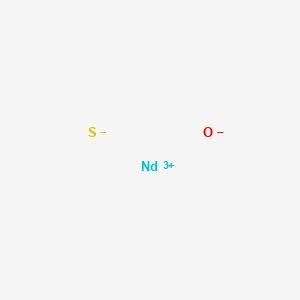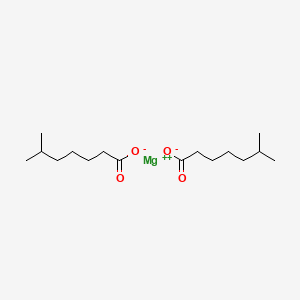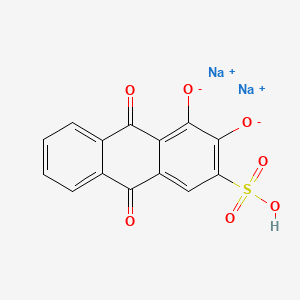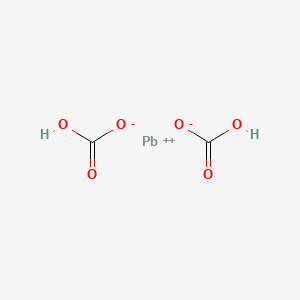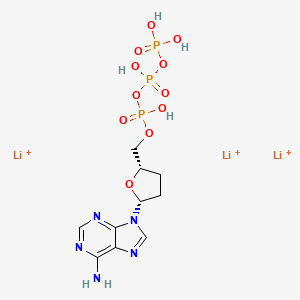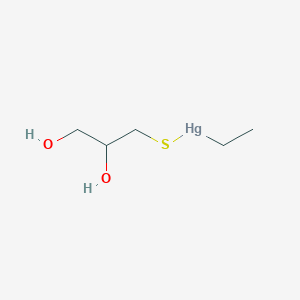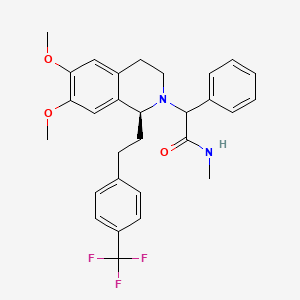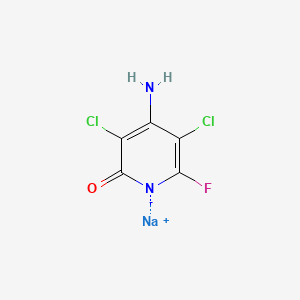![molecular formula C8H5N3O3 B1499345 5-Nitro-1H-pyrrolo[2,3-b]pyridin-3-carbaldehyd CAS No. 937012-15-2](/img/structure/B1499345.png)
5-Nitro-1H-pyrrolo[2,3-b]pyridin-3-carbaldehyd
Übersicht
Beschreibung
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a yellow solid with a molecular weight of 191.15 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors and is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, has been reported . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50°C to obtain the compounds .Molecular Structure Analysis
The InChI code for 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is 1S/C8H5N3O3/c12-4-5-2-9-8-7 (5)1-6 (3-10-8)11 (13)14/h1-4H, (H,9,10) .Chemical Reactions Analysis
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used in the synthesis of Cdc7 kinase inhibitors and is also an intermediate in the synthesis of 4-anilinoquinazolines .Wissenschaftliche Forschungsanwendungen
Hemmer des Fibroblastenwachstumsfaktorrezeptors
“5-Nitro-1H-pyrrolo[2,3-b]pyridin-3-carbaldehyd” wird bei der Synthese von Derivaten verwendet, die eine potente Aktivität gegen FGFR1, 2 und 3 gezeigt haben . Diese Derivate können die Proliferation von Brustkrebs-4T1-Zellen hemmen und Apoptose induzieren . Sie hemmen auch signifikant die Migration und Invasion von 4T1-Zellen .
Neuartige Krebstherapie
Diese Verbindung wird als Reagenz bei der Synthese von Cdc7-Kinase-Inhibitoren verwendet, die als neuartige Krebstherapie untersucht werden . Cdc7-Kinase ist ein Protein, das für die Initiation der DNA-Replikation essentiell ist, und seine Hemmung kann zum Tod von Krebszellen führen .
Synthese von 4-Anilinochinazolinen
“this compound” ist auch ein Zwischenprodukt bei der Synthese von 4-Anilinochinazolinen . Diese Verbindungen werden als potenzielle Antikrebsmittel untersucht .
Targeting des FGFR-Signalwegs
Der FGFR-Signalweg spielt eine wesentliche Rolle bei verschiedenen Arten von Tumoren . Daher stellt das Targeting von FGFRs eine attraktive Strategie für die Krebstherapie dar . Die Derivate von “this compound” wurden entwickelt, um diesen Weg zu zielen .
Hemmung der Zellmigration und -invasion
Zusätzlich zur Hemmung der Zellproliferation hemmen die Derivate von “this compound” auch signifikant die Migration und Invasion von 4T1-Zellen . Dies ist besonders wichtig, um die Ausbreitung von Krebszellen in andere Körperteile zu verhindern .
Entwicklung von Leitverbindungen
Aufgrund seines geringen Molekulargewichts können “this compound” und seine Derivate attraktive Leitverbindungen sein, die für die anschließende Optimierung von Vorteil sind . Dies macht es zu einem wertvollen Werkzeug bei der Entwicklung neuer Medikamente .
Wirkmechanismus
Target of Action
The primary targets of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . This compound also targets Janus Kinases (JAKs) , which regulate various inflammatory and immune responses .
Mode of Action
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde interacts with its targets, leading to a series of changes. It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . As a JAK3 inhibitor, it modulates immune responses .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound inhibits the proliferation of cancer cells and induces apoptosis . It also significantly inhibits the migration and invasion of cancer cells . As a JAK3 inhibitor, it is a promising candidate for treating inflammatory and immune diseases .
Biochemische Analyse
Biochemical Properties
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily due to the compound’s ability to form hydrogen bonds with key amino acid residues in the receptor’s active site, thereby blocking the receptor’s function.
Cellular Effects
The effects of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde on various cell types and cellular processes have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects through direct binding interactions with biomolecules. The compound binds to the active site of FGFRs, forming hydrogen bonds with specific amino acid residues . This binding inhibits the receptor’s kinase activity, preventing downstream signaling and leading to reduced cell proliferation and increased apoptosis . Additionally, the compound may influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have been evaluated in laboratory settings. The compound is relatively stable when stored at low temperatures (0-8°C) and maintains its inhibitory activity over extended periods . In vitro studies have shown that the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time, with significant effects observed after 24 hours of treatment . Long-term studies in vivo are needed to fully understand the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of tumor growth in animal models of cancer . At higher doses, the compound may cause toxic or adverse effects, such as weight loss and organ toxicity, highlighting the importance of determining the optimal therapeutic dose
Metabolic Pathways
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may contribute to its biological effects .
Transport and Distribution
The transport and distribution of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde within cells and tissues are critical for its biological activity. The compound is taken up by cells through passive diffusion and may interact with transporters or binding proteins that facilitate its distribution . Once inside the cell, the compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity by directing it to specific cellular compartments . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-2-9-8-7(5)1-6(3-10-8)11(13)14/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXKNUMEZNIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657815 | |
| Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937012-15-2 | |
| Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



